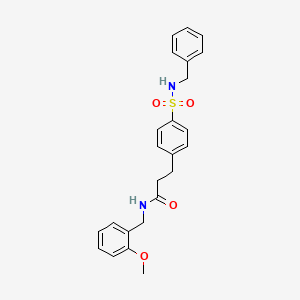
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Bz-423 and has been found to have promising results in various research studies. In
Mécanisme D'action
The mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide involves the activation of the mitochondrial pathway of apoptosis. Bz-423 binds to the VDAC1 protein, which is found on the outer mitochondrial membrane. This binding leads to the opening of the mitochondrial permeability transition pore, which can cause the release of cytochrome c and other apoptotic factors. Bz-423 has also been found to inhibit the NF-κB signaling pathway, which can reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in various diseases, and protect neurons from damage. Bz-423 has also been found to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide in lab experiments is its specificity for the VDAC1 protein. This specificity allows for targeted activation of the mitochondrial pathway of apoptosis. Another advantage is its ability to reduce inflammation in various diseases. However, one of the limitations of using Bz-423 in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of the researchers.
Orientations Futures
There are several future directions for the study of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide. One direction is the development of new analogs with improved specificity and potency. Another direction is the investigation of its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the combination of Bz-423 with other drugs or therapies could be explored to enhance its efficacy. Overall, the study of this compound has promising potential for the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide involves the reaction of N-benzylsulfonamide with 4-bromobenzaldehyde, followed by a condensation reaction with 2-methoxybenzylamine. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of pure Bz-423.
Applications De Recherche Scientifique
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Bz-423 has been shown to activate the mitochondrial pathway of apoptosis, which can lead to the death of cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various diseases.
Propriétés
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-23-10-6-5-9-21(23)18-25-24(27)16-13-19-11-14-22(15-12-19)31(28,29)26-17-20-7-3-2-4-8-20/h2-12,14-15,26H,13,16-18H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCGGQFLKOTRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

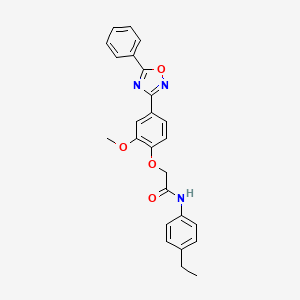
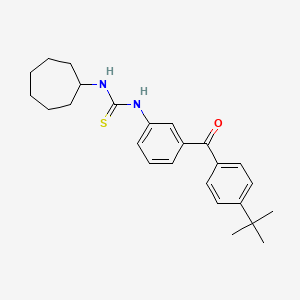

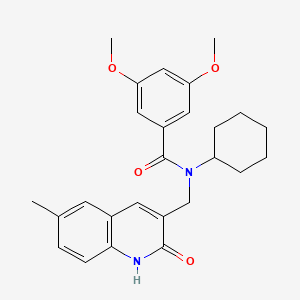
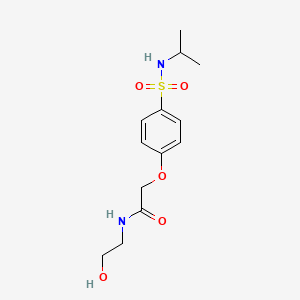
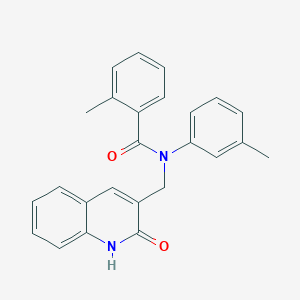
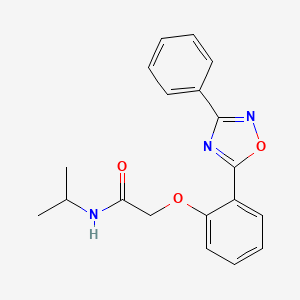
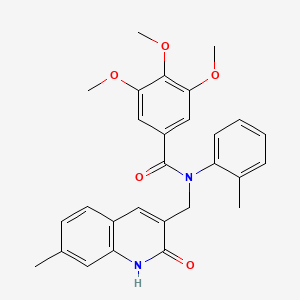

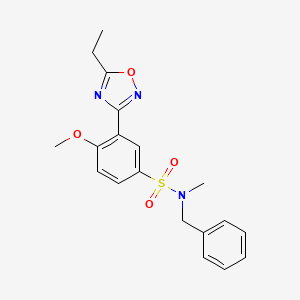
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)

